Coixol
Overview
Description
Coixol is a plant polyphenol extracted from Coix lacryma-jobi L varThis compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Mechanism of Action
Target of Action
Coixol, a plant polyphenol extracted from Coix lachryma-jobi L.var. ma-yuen Stapf , has been found to target several key proteins and pathways in the body. The primary targets of this compound include NF-κB pathways , MAPK pathways , and the NLRP3 inflammasome . These targets play crucial roles in inflammation and immune response.
Mode of Action
This compound interacts with its targets primarily through inhibition . It has been observed to inhibit the activation of NF-κB and MAPK pathways, as well as the NLRP3 inflammasome . This inhibition results in a decrease in the expression of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in inflammation and immune response. By inhibiting the NF-κB and MAPK pathways, this compound can effectively reduce the expression of interleukin (IL)-1β, IL-6, IL-18, tumor necrosis factor (TNF)-α, nitric oxide (NO), inducible nitric oxide synthases (iNOS), and cyclooxygenase (COX)-2 . The suppression of these pathways and their downstream effects contributes to the overall anti-inflammatory action of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory pathways and reducing the expression of pro-inflammatory mediators, this compound can exert significant anti-inflammatory effects . This has been demonstrated in studies using lipopolysaccharide (LPS)-induced macrophage cell models .
Biochemical Analysis
Biochemical Properties
Coixol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit the activation of mitogen-activated protein kinases (MAPKs) and nuclear transcription factor κ B (NF-κB) pathways . These interactions result in the suppression of pro-inflammatory mediators such as interleukin (IL)-1β, IL-6, IL-18, tumor necrosis factor (TNF)-α, nitric oxide (NO), inducible nitric oxide synthases (iNOS), and cyclooxygenase (COX)-2 . By modulating these pathways, this compound exhibits significant anti-inflammatory properties.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In macrophages, this compound has been shown to regulate polarization by suppressing the TLR4/NF-κB pathway . This regulation leads to a decrease in the production of pro-inflammatory cytokines and an improvement in pathological changes associated with rheumatoid arthritis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key biomolecules. This compound inhibits the activation of NF-κB and MAPK pathways, which are critical for the expression of pro-inflammatory mediators . It also suppresses the NOD-like receptor protein (NLRP) 3 inflammasome activation . These interactions result in the downregulation of pro-inflammatory cytokines and enzymes, thereby exerting anti-inflammatory effects. Furthermore, this compound’s ability to inhibit tyrosinase activity has been explored for its potential in cosmetic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its anti-inflammatory properties over extended periods . Studies have shown that this compound can decrease arthritis scores and paw volume, improve pathological changes, and reduce inflammatory factors in collagen-induced arthritis (CIA) rat models . These effects are sustained over time, indicating the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In CIA rat models, this compound administration at varying doses has shown a dose-dependent reduction in arthritis scores and inflammatory markers . . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation. It inhibits the activation of NF-κB and MAPK pathways, which play a central role in the inflammatory response . By modulating these pathways, this compound reduces the production of pro-inflammatory mediators and exerts its anti-inflammatory effects. Additionally, this compound’s interaction with enzymes such as iNOS and COX-2 further contributes to its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . This compound’s distribution within tissues is influenced by its interactions with specific biomolecules, which can affect its accumulation and therapeutic efficacy. Understanding these transport and distribution mechanisms is essential for optimizing this compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific cellular compartments, where it interacts with target biomolecules . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These interactions are essential for this compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Coixol can be synthesized through various methods, including solvent extraction and chemical synthesis. One common method involves the extraction of this compound from the roots of Coix lacryma-jobi using methanol as a solvent. The extract is then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, this compound is often produced by creating an inclusion complex with β-cyclodextrin polymers. This method involves solvent-stirring and freeze-drying techniques to enhance the solubility and stability of this compound .
Chemical Reactions Analysis
Types of Reactions: Coixol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form coixenolide, a compound with enhanced biological activity .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include coixenolide, various this compound derivatives, and halogenated this compound compounds .
Scientific Research Applications
Coixol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with enhanced biological activities.
Biology: Studied for its role in inhibiting inflammatory pathways and reducing oxidative stress.
Medicine: Investigated for its potential in treating conditions like rheumatoid arthritis, cancer, and inflammatory diseases
Industry: Utilized in the formulation of cosmetics and health supplements due to its antioxidant properties.
Comparison with Similar Compounds
Coixenolide: An oxidized form of coixol with enhanced biological activity.
2-Benzoxazolinone: A structural analog of this compound with similar anti-inflammatory properties.
Cinnamic Acid Derivatives: this compound derivatives synthesized by hybridization with cinnamic acid have shown promising anti-inflammatory activity.
Uniqueness: this compound stands out due to its ability to inhibit multiple inflammatory pathways simultaneously, making it a potent anti-inflammatory agent with low cytotoxicity .
Properties
IUPAC Name |
6-methoxy-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMCJLMBVKHUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201260 | |
Record name | 6-Methoxybenzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Methoxy-2(3H)-benzoxazolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
532-91-2 | |
Record name | Coixol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxybenzoxazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxybenzoxazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2(3H)-benzoxazolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
160 - 161 °C | |
Record name | 6-Methoxy-2(3H)-benzoxazolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036582 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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